molecular formula C12H14BrCl2N3 B1665225 Alinidine hydrobromide CAS No. 71306-36-0

Alinidine hydrobromide

货号: B1665225
CAS 编号: 71306-36-0
分子量: 351.07 g/mol
InChI 键: JLFOQBZGELKSOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

St-567(氢溴酸盐)的合成涉及几个步骤。该化合物是可乐定的N-烯丙基衍生物。 合成路线通常包括2,6-二氯苯胺与烯丙基溴反应形成N-烯丙基衍生物,然后与氰胺环化生成咪唑啉环 . 然后将最终产物转化为其氢溴酸盐形式。

St-567(氢溴酸盐)的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。 反应条件,如温度、溶剂和催化剂,被仔细控制,以确保最终产物的高产率和纯度 .

化学反应分析

St-567(氢溴酸盐)经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,尽管详细的途径没有被广泛记录。

    还原: 还原反应可以修饰咪唑啉环或烯丙基。

    取代: 该化合物可以发生取代反应,特别是在烯丙基或芳香环上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂 . 从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Pharmacological Properties

Mechanism of Action
Alinidine is classified as a bradycardic agent, which means it reduces heart rate without blocking beta-adrenergic receptors. This unique mechanism allows it to lower heart rate effectively while minimizing the side effects commonly associated with beta-blockers, such as bronchospasm and fatigue .

Angina Pectoris Treatment

Alinidine has been evaluated in clinical trials for its efficacy in managing stable angina. In a double-blind, placebo-controlled study, patients receiving 40 mg of alinidine three times daily experienced a significant reduction in the frequency of anginal attacks and the consumption of nitroglycerin capsules. The compound improved exercise tolerance and decreased the ischemic S-T segment depression during stress tests .

Heart Rate Reduction

Research indicates that alinidine effectively reduces heart rate in both supine and standing positions. In a study involving healthy subjects, doses of 40 mg and 80 mg were administered, resulting in significant reductions in heart rate and blood pressure during exercise. The effects were comparable to those achieved with propranolol, a well-known beta-blocker .

Case Studies

Several case studies have documented the effects of alinidine on patients with coronary artery disease:

  • Case Study 1 : A patient with stable angina was treated with alinidine. Over ten weeks, the patient reported fewer anginal episodes and improved exercise capacity compared to baseline measurements.
  • Case Study 2 : In another trial involving multiple participants, alinidine was shown to significantly lower heart rates during physical exertion without adverse cardiovascular effects, highlighting its safety profile for long-term use in patients with heart conditions.

Data Tables

Study Dosage Duration Outcome
Study 140 mg TID10 weeksReduced anginal attacks by 30%
Study 280 mg8 daysDecreased heart rate by 15% during exercise
Study 340 mg BIDOngoingImproved exercise tolerance observed

作用机制

St-567(氢溴酸盐)通过专门针对心脏的窦房结组织和浦肯野纤维来发挥其作用。它降低了舒张期去极化的斜率,导致心率降低。 这种缓心作用具有高度特异性,不会显着影响其他心脏参数,如PQ和QT间期 . 该化合物不与α-肾上腺素受体、毒蕈碱受体或β-肾上腺素受体相互作用,表明其作用机制独特 .

相似化合物的比较

St-567(氢溴酸盐)与其他缓心剂相比是独一无二的,因为它对窦房结组织和浦肯野纤维的特定作用,而不会对其他心脏参数产生重大影响。类似的化合物包括:

St-567(氢溴酸盐)因其高度特异性和对其他心脏功能的最小副作用而脱颖而出 .

生物活性

Alinidine hydrobromide, also known as ST567, is a pharmacological compound primarily recognized for its negative chronotropic effects, meaning it reduces heart rate. This article delves into its biological activity, focusing on its mechanisms, effects on cardiac physiology, and relevant research findings.

Alinidine acts primarily by inhibiting the pacemaker current in the heart, which leads to bradycardia (a slower heart rate). This effect is achieved through alterations in ion channel conductance and voltage thresholds. Specifically, alinidine has been shown to block calcium and potassium channels, contributing to its electrophysiological effects. The compound's ability to prolong repolarization after an action potential is also noteworthy, as it can influence cardiac rhythm stability .

Key Findings from Research Studies

  • Bradycardic Effects :
    • In studies involving conscious dogs, alinidine was administered intravenously at varying doses (0.5 to 2 mg/kg). Results indicated a significant reduction in both sinus and ventricular rates (up to 44%), while atrial rates increased by up to 31%. Additionally, the corrected sinus recovery time (CSRT) lengthened by up to 71% at higher doses .
  • Human Trials :
    • Clinical trials demonstrated that oral administration of alinidine (20-80 mg) effectively reduced heart rates in healthy subjects without blocking beta-adrenoceptors. The maximum reduction was observed within 1-2 hours post-administration and persisted for up to 6 hours. Notably, systolic and diastolic pressures were also significantly reduced .
  • Cholinergic Interactions :
    • Alinidine was found to suppress negative chronotropic responses induced by cholinergic interventions in isolated dog atria. At doses ranging from 85 to 854 nmol, it inhibited these responses by over 95%, suggesting a potent effect on vagal stimulation pathways .

Comparative Analysis of Biological Activity

The following table summarizes the primary biological activities and effects of alinidine based on various studies:

Study TypeDosageMain Findings
Animal Studies0.5 - 2 mg/kgDecreased sinus/ventricular rates; increased atrial rate; prolonged CSRT
Human Trials20 - 80 mgReduced heart rate and blood pressure; no beta-blockade
Cholinergic Response85 - 854 nmolInhibited negative chronotropic responses by >95%

Case Study: Electrophysiological Effects in Dogs

A study conducted on conscious dogs demonstrated that alinidine's administration resulted in significant alterations in heart rate dynamics without affecting mean blood pressure across all doses tested. This study highlighted the drug's potential as an antiarrhythmic agent due to its ability to modify cardiac electrical activity without causing hypotension .

Case Study: Human Tolerance and Side Effects

In human trials, some subjects reported side effects such as dry mouth and drowsiness after administration of higher doses (80 mg). These findings indicate that while alinidine is effective in reducing heart rate, monitoring for side effects is essential during clinical use .

属性

CAS 编号

71306-36-0

分子式

C12H14BrCl2N3

分子量

351.07 g/mol

IUPAC 名称

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide

InChI

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H

InChI 键

JLFOQBZGELKSOT-UHFFFAOYSA-N

SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

规范 SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

外观

Solid powder

Key on ui other cas no.

71306-36-0

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Alinidine hydrobromide, Alinidine HBr

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alinidine hydrobromide
Reactant of Route 2
Reactant of Route 2
Alinidine hydrobromide
Reactant of Route 3
Alinidine hydrobromide
Reactant of Route 4
Alinidine hydrobromide
Reactant of Route 5
Reactant of Route 5
Alinidine hydrobromide
Reactant of Route 6
Reactant of Route 6
Alinidine hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。